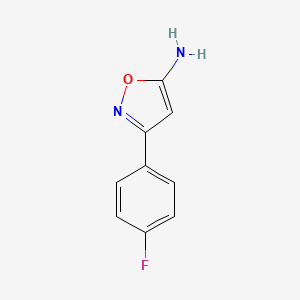

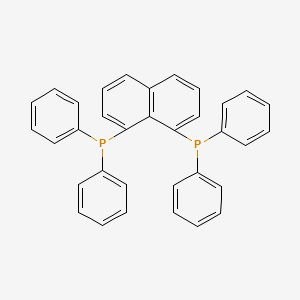

![molecular formula C12H7N3O4 B1270953 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione CAS No. 62578-85-2](/img/structure/B1270953.png)

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is a derivative of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione (NDNs). These compounds have been prepared and incorporated into photoinitiating systems together with an iodonium salt, N-vinylcarbazole, an amine, or 2,4,6-tris (trichloromethyl)-1,3,5-triazine .

Synthesis Analysis

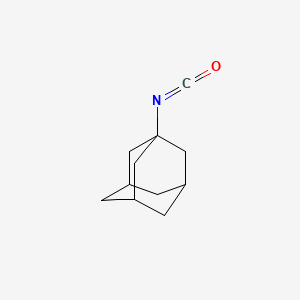

The synthesis of these compounds involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular formula of “2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is C12H7N3O4. It has an average mass of 257.202 Da and a monoisotopic mass of 257.043671 Da .Chemical Reactions Analysis

These compounds can be used as versatile photoinitiators of polymerization. The ring-opening cationic polymerization of epoxides, as well as the free radical polymerization of acrylates, can be performed upon exposure to various visible LEDs .Scientific Research Applications

Proteomics Research

The compound “2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization .

Chemosensor Systems

This compound has been used in the development of new chemosensor systems . Chemosensors are devices that transform chemical information, ranging from the concentration of a specific sample component to total composition analysis, into an analytically useful signal .

Photoinitiators of Polymerization

“2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” derivatives have been prepared and incorporated into photoinitiating systems . These systems are used to initiate a polymerization process when exposed to light .

Antitumor Activity

Derivatives of this compound have been submitted for in vitro antitumor activity assays . This suggests potential applications in cancer research and treatment .

Antiherpetic Activity

Compounds derived from “2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” have been investigated for their antiherpetic activity . This indicates potential use in the treatment of herpes simplex virus (HSV) infections .

Docking Studies

The ligand-receptor interactions of compounds derived from “2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” have been investigated using docking studies . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex .

Mechanism of Action

Target of Action

It has been suggested that the compound may have distinct antitumor selectivity against different cancer cell lines .

Mode of Action

It is suggested that the introduction of different amino side chains might contribute to its distinct antitumor selectivity .

Result of Action

The compound has shown significant activity against HSV-1 . It also demonstrated distinct antitumor selectivity against different cancer cell lines .

properties

IUPAC Name |

2-amino-5-nitrobenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c13-14-11(16)8-3-1-2-6-4-7(15(18)19)5-9(10(6)8)12(14)17/h1-5H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYNAPNTIQGRGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364281 |

Source

|

| Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione | |

CAS RN |

62578-85-2 |

Source

|

| Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)